![molecular formula C24H29N3O4S B2677218 N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 422276-17-3](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone ring, which is a type of heterocyclic compound. This type of compound is often found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely require advanced techniques such as X-ray crystallography or NMR spectroscopy to determine the exact structure .Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the chemical reactions this compound would undergo. Its reactivity would be influenced by factors such as the presence of the quinazolinone ring and other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These could include properties such as solubility, melting point, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the reaction of 3,4-dimethoxyphenethylamine with 4-chloro-2-(hexanamido)-3-sulfanylquinazoline, followed by deprotection and oxidation steps.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "4-chloro-2-(hexanamido)-3-sulfanylquinazoline", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in hydrochloric acid and cool to 0°C. Add sodium nitrite and stir for 30 minutes.", "Step 2: Add a solution of 4-chloro-2-(hexanamido)-3-sulfanylquinazoline in sodium bicarbonate and stir for 2 hours.", "Step 3: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 4: Deprotect the resulting product with sodium hydroxide in methanol and stir for 2 hours.", "Step 5: Add sodium dithionite and stir for 30 minutes.", "Step 6: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 7: Oxidize the resulting product with hydrogen peroxide in methanol and stir for 2 hours.", "Step 8: Extract the mixture with ethyl acetate and wash with water. Dry the organic layer over sodium sulfate and evaporate the solvent.", "Step 9: Purify the final product by column chromatography." ] } | |
CAS-Nummer |
422276-17-3 |
Produktname |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
Molekularformel |
C24H29N3O4S |
Molekulargewicht |
455.57 |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C24H29N3O4S/c1-30-20-12-11-17(16-21(20)31-2)13-14-25-22(28)10-4-3-7-15-27-23(29)18-8-5-6-9-19(18)26-24(27)32/h5-6,8-9,11-12,16H,3-4,7,10,13-15H2,1-2H3,(H,25,28)(H,26,32) |
InChI-Schlüssel |
GEGFIPPRHKQXHZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



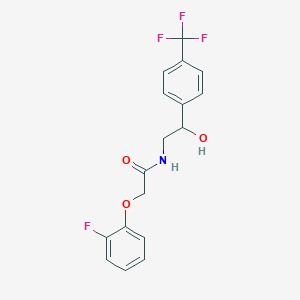

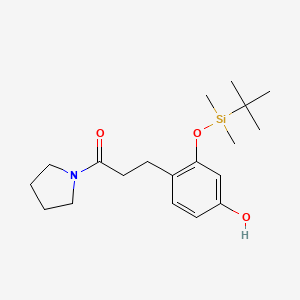
![7-O-Tert-butyl 3-O-methyl 2-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3,7-dicarboxylate](/img/structure/B2677141.png)


![(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2677145.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2677146.png)
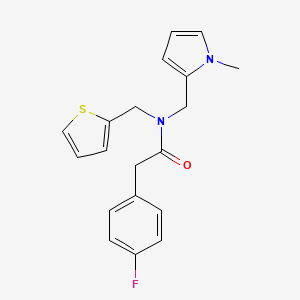
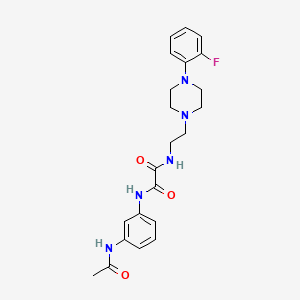
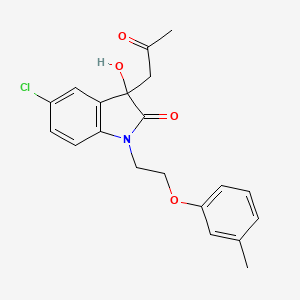
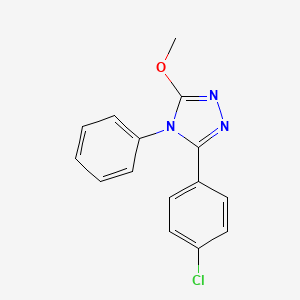
![Ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2677154.png)